Chromium(III) fluoride hydrate

Overview

Description

Chromium(III) fluoride hydrate is an inorganic compound with the chemical formula CrF₃·xH₂O, where x represents the number of water molecules associated with the compound. It is known for its green crystalline appearance and is sparingly soluble in water. The compound is primarily used in various industrial applications due to its unique chemical properties .

Mechanism of Action

Target of Action

Chromium(III) fluoride hydrate, also known as trifluorochromium hydrate, is an inorganic compound

Mode of Action

The mode of action of this compound is primarily chemical rather than biological. In the anhydrous form, the six coordination sites are occupied by fluoride ligands that bridge to adjacent Cr centres. In the hydrates, some or all of the fluoride ligands are replaced by water .

Biochemical Pathways

It can catalyze the fluorination of chlorocarbons by hf .

Pharmacokinetics

It is known that the compound is sparingly soluble in water .

Result of Action

The primary result of the action of this compound is its ability to catalyze the fluorination of chlorocarbons by HF . This can be useful in certain industrial applications.

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH. For example, the anhydrous form sublimes at 1100–1200 °C . The compound is also more soluble in water in its hydrated form .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chromium(III) fluoride hydrate can be synthesized through several methods:

-

Reaction of Chromium(III) Oxide with Hydrofluoric Acid: [ \text{Cr}_2\text{O}_3 + 6 \text{HF} + 9 \text{H}_2\text{O} \rightarrow 2 [\text{Cr}(\text{H}_2\text{O})_6]\text{F}_3 ] This reaction involves the dissolution of chromium(III) oxide in hydrofluoric acid, resulting in the formation of this compound .

-

Reaction of Chromic Chloride with Hydrogen Fluoride: [ \text{CrCl}_3 + 3 \text{HF} \rightarrow \text{CrF}_3 + 3 \text{HCl} ] This method produces anhydrous chromium(III) fluoride, which can then be hydrated to form the hydrate .

-

Thermal Decomposition of Ammonium Hexafluorochromate(III): [ [\text{NH}_4]_3[\text{CrF}_6] \rightarrow \text{CrF}_3 + 3 \text{NH}_3 + 3 \text{HF} ] This method involves the thermal decomposition of ammonium hexafluorochromate(III) to yield chromium(III) fluoride .

Industrial Production Methods: The industrial production of this compound typically involves the reaction of chromium(III) oxide with hydrofluoric acid due to its efficiency and scalability .

Chemical Reactions Analysis

Chromium(III) fluoride hydrate undergoes various chemical reactions, including:

-

Oxidation and Reduction: Chromium(III) fluoride can be reduced to chromium(II) fluoride under specific conditions. Conversely, it can be oxidized to chromium(VI) compounds in the presence of strong oxidizing agents .

-

Substitution Reactions: In aqueous solutions, the fluoride ligands in this compound can be substituted by other ligands such as chloride or hydroxide ions .

-

Hydrolysis: this compound can undergo hydrolysis in water, leading to the formation of chromium hydroxide and hydrofluoric acid .

Common Reagents and Conditions:

Reducing Agents: Hydrogen gas, sodium borohydride.

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Substitution Reagents: Sodium chloride, sodium hydroxide.

Major Products Formed:

Reduction: Chromium(II) fluoride.

Oxidation: Chromium(VI) compounds.

Substitution: Chromium chloride, chromium hydroxide.

Scientific Research Applications

Chromium(III) fluoride hydrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

- Chromium(III) Chloride

- Chromium(III) Sulfate

- Chromium(III) Nitrate

Biological Activity

Chromium(III) fluoride hydrate, with the chemical formula CrF·nH₂O, is an inorganic compound that has garnered attention for its unique properties and potential biological activities. This article explores its biological activity, toxicity, and applications in various fields, supported by research findings and case studies.

This compound exists in several hydrated forms, including the trihydrate [Cr(H₂O)₆]F₃·3H₂O and the hexahydrate [Cr(H₂O)₆]F₃. These hydrates are soluble in water, which distinguishes them from their anhydrous counterpart, CrF₃, which is insoluble in common solvents . The compound typically exhibits a green crystalline structure in its anhydrous form but can appear violet or green depending on the hydration state.

Toxicity and Health Effects

Chromium(III) compounds, including this compound, have been studied for their toxicological profiles. While chromium(III) is generally considered less toxic than chromium(VI), exposure to chromium(III) fluoride can still pose health risks. The fluoride ions can be toxic if ingested in large quantities, leading to systemic effects such as gastrointestinal disturbances and potential damage to organs .

Table 1: Toxicity Overview of Chromium Compounds

| Compound | LD50 (mg/kg) | Toxicity Level |

|---|---|---|

| Chromium(III) oxide | >5000 | Low |

| Chromium(III) sulfate | 3530 | Moderate |

| Chromium(III) fluoride | Not established | Potentially harmful |

Research indicates that chromium(III) may interact with biological molecules such as DNA. However, studies on its genotoxicity yield conflicting results, with some indicating no clear evidence of mutagenicity . The absorption and distribution of chromium(III) in biological systems suggest that it primarily accumulates in the liver, kidneys, spleen, and bone .

Applications in Biomedical Research

This compound's unique properties have led to its exploration in various biomedical applications:

- Catalysis : As a Lewis acid catalyst, this compound facilitates organic reactions by accepting electron pairs from reactants. This property has been utilized in synthesizing complex organic molecules.

- Textile Processing : The compound serves as a mordant in dyeing processes due to its ability to form stable complexes with dyes .

- Potential Drug Delivery : Preliminary studies suggest that chromium compounds may play a role in drug delivery systems due to their biocompatibility and ability to form stable complexes with pharmaceutical agents.

Case Studies

- Toxicological Profile : A study examining the health effects of fluoride exposure highlighted the systemic impacts of chromium(III) fluoride. It noted that while acute toxicity is low, chronic exposure could lead to reproductive and developmental effects .

- Catalytic Activity : Research conducted on the catalytic properties of this compound demonstrated its effectiveness in promoting fluorination reactions under mild conditions. This study emphasized its potential utility in organic synthesis .

Properties

IUPAC Name |

trifluorochromium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.3FH.H2O/h;3*1H;1H2/q+3;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEUXKGJFVWBTKR-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

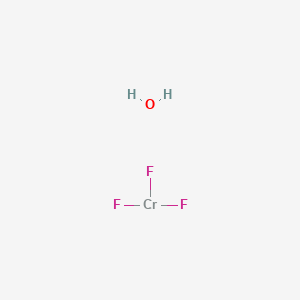

Canonical SMILES |

O.F[Cr](F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrF3H2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.007 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16671-27-5, 123333-98-2 | |

| Record name | Chromium fluoride (CrF3), trihydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16671-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromium fluoride (CrF3), hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123333982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromium fluoride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.